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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

Cat. No.: B057236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the compound 2-Bromo-1-furan-2-yl-ethanone (CAS No. 15109-94-1). The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear and structured format for easy reference and comparison. This

guide also includes detailed experimental protocols for the acquisition of such spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-Bromo-1-furan-2-yl-
ethanone are summarized below.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1-furan-2-yl-ethanone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.65 s - 1H H-5 (furan)

7.34 d 3.6 1H H-3 (furan)

6.60-6.61 m - 1H H-4 (furan)

4.33 s - 2H -CH₂Br

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1-furan-2-yl-ethanone

Chemical Shift (δ) ppm Assignment

180.3 C=O

150.3 C-2 (furan)

127.3 C-5 (furan)

119.1 C-3 (furan)

112.8 C-4 (furan)

30.0 -CH₂Br

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. While a full spectrum is best for analysis, the

characteristic absorption bands for 2-Bromo-1-furan-2-yl-ethanone are expected in the

following regions.

Table 3: Characteristic IR Absorption Bands for 2-Bromo-1-furan-2-yl-ethanone (Predicted)
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Wavenumber (cm⁻¹) Functional Group

~3100 C-H stretch (furan)

~1680 C=O stretch (ketone)

~1570, ~1470 C=C stretch (furan ring)

~1280 C-O-C stretch (furan)

~600 C-Br stretch

Note: The exact peak values can vary slightly depending on the sample preparation and the

spectrometer used.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2-Bromo-1-furan-2-yl-ethanone

m/z Interpretation

188/190
[M]⁺, Molecular ion peak (presence of Br

isotopes)

109 [M - Br]⁺

95 [C₄H₃O-CO]⁺

67 [C₄H₃O]⁺

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern

with approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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NMR Spectroscopy
A sample of 2-Bromo-1-furan-2-yl-ethanone (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in

a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, a small amount of 2-Bromo-1-furan-2-yl-ethanone is dissolved in a

volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt

plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The

spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization

(EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and

bombarded with a beam of electrons to form positively charged ions. These ions are then

accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of 2-Bromo-1-furan-2-yl-
ethanone is illustrated in the diagram below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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